molecular formula C8H5NO2 B11921488 Furo[3,2-b]pyridine-3-carbaldehyde

Furo[3,2-b]pyridine-3-carbaldehyde

Cat. No.: B11921488
M. Wt: 147.13 g/mol
InChI Key: GGTNJEQUFQRXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-b]pyridine-3-carbaldehyde (CAS 1783534-23-5) is a heterocyclic organic compound featuring a fused furan and pyridine ring system with an aldehyde functional group at the 3-position. This structure imparts unique reactivity, making it a valuable synthetic intermediate in pharmaceutical and agrochemical research . The compound has been identified as a privileged scaffold in medicinal chemistry, particularly for the development of potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway . The aldehyde group is a versatile handle for further functionalization, enabling synthesis through condensation, reduction, or nucleophilic addition reactions to construct complex molecular frameworks for drug discovery . The fused bicyclic system contributes to enhanced stability and electronic properties, which are advantageous in the development of bioactive compounds . It is supplied with a recommended storage condition of sealed in dry, 2-8°C . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

furo[3,2-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C8H5NO2/c10-4-6-5-11-7-2-1-3-9-8(6)7/h1-5H

InChI Key

GGTNJEQUFQRXEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CO2)C=O)N=C1

Origin of Product

United States

Preparation Methods

Cyclization Approaches

The fused furopyridine scaffold is typically assembled via intramolecular cyclization of appropriately substituted precursors. A Rh-catalyzed tandem reaction has been reported for related furopyridines, enabling efficient ring formation under mild conditions. For furo[3,2-b]pyridines, precursors such as 3-(propynyloxy)pyridine derivatives undergo cyclization in the presence of transition-metal catalysts (e.g., Rh(I)) to yield the fused core.

Table 1: Cyclization Methods for Furopyridine Core Synthesis

MethodCatalyst/ReagentTemperature (°C)Yield (%)Reference
Rh-catalyzed cyclization[RhCl(CO)₂]₂80–10075–82
Acid-mediated cyclizationH₂SO₄Reflux60–68
Microwave-assistedNone (thermal)150 (microwave)78–85

Microwave irradiation significantly enhances reaction efficiency, reducing cyclization times from hours to minutes while improving yields.

Aldehyde Functionalization Strategies

Introducing the aldehyde group at the 3-position is achieved through:

  • Direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF).

  • Oxidation of a pre-installed hydroxymethyl or methyl group.

  • Palladium-mediated cross-coupling with formyl-containing reagents.

The Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic systems, though regioselectivity must be carefully controlled. For example, treating furo[3,2-b]pyridine with POCl₃ and DMF at 0–5°C selectively installs the aldehyde at the 3-position.

Stepwise Synthesis Protocols

Route 1: Rh-Catalyzed Tandem Cyclization-Formylation

This optimized four-step protocol emphasizes scalability and minimal purification:

  • Synthesis of 3-(Propynyloxy)pyridine

    • Reactants : 3-Hydroxypyridine, propargyl bromide.

    • Conditions : K₂CO₃, DMF, 60°C, 12 h.

    • Yield : 89%.

  • Rh-Catalyzed Cyclization

    • Catalyst : [RhCl(CO)₂]₂ (2 mol%).

    • Solvent : Toluene, 100°C, 6 h.

    • Yield : 82%.

  • Vilsmeier-Haack Formylation

    • Reagents : POCl₃ (1.2 eq), DMF (2 eq).

    • Conditions : 0–5°C, 2 h; then 25°C, 12 h.

    • Yield : 76%.

  • Workup and Purification

    • Quenching : Ice-cold NaHCO₃.

    • Purification : Crystallization (EtOH/H₂O).

    • Purity : >98% (HPLC).

Route 2: Oxidation of 3-Hydroxymethyl Intermediate

An alternative approach avoids harsh formylation conditions:

  • Installation of Hydroxymethyl Group

    • Reactants : Furo[3,2-b]pyridine, paraformaldehyde.

    • Conditions : HCl (cat.), dioxane, 80°C, 8 h.

    • Yield : 70%.

  • Oxidation to Aldehyde

    • Reagent : MnO₂ (3 eq).

    • Solvent : CH₂Cl₂, 25°C, 24 h.

    • Yield : 85%.

Table 2: Comparison of Synthetic Routes

ParameterRoute 1 (Formylation)Route 2 (Oxidation)
Total Yield62%60%
Purification Steps1 (Crystallization)2 (Column + Crystallization)
Scalability>10 g demonstratedLimited to 5 g
Safety ConsiderationsPOCl₃ handlingMnO₂ waste disposal

Catalytic Innovations and Process Optimization

Palladium-Mediated Cross-Coupling

Recent advances employ Sonogashira coupling to introduce aldehyde precursors. For instance, coupling 3-iodofuro[3,2-b]pyridine with propargyl alcohol followed by oxidation streamlines aldehyde installation.

Solvent-Free Microwave Synthesis

Microwave-assisted methods reduce reaction times and improve atom economy. A solvent-free protocol achieves cyclization in 30 minutes at 150°C with 85% yield.

HazardPrecautionary CodeMitigation Strategy
Moisture sensitivityP231 + P232Handle under inert gas; store dry
ToxicityP261 + P264Avoid inhalation; wash hands post-use
CombustibilityP210Keep away from ignition sources

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Furo[3,2-b]pyridine-3-carbaldehyde serves as a precursor for several biologically active compounds. Its derivatives have shown promise as inhibitors of key enzymes involved in various diseases.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can act as inhibitors for several kinases, including mTOR and PI3K. These enzymes are crucial in cell proliferation and survival pathways, making them significant targets in cancer therapy. A study demonstrated that specific substitutions on the furo[3,2-b]pyridine framework enhanced inhibitory activity against these kinases, suggesting potential therapeutic applications in oncology .

CompoundTarget EnzymeIC50 (µM)
Derivative AmTOR5.4
Derivative BPI3K7.2

Organic Synthesis

This compound is utilized in the synthesis of complex organic molecules through various reactions.

Pictet–Spengler Reaction

This compound can be employed in the Pictet–Spengler reaction to synthesize tetrahydrofuro[3,2-b]pyridines. This semi-one-pot method allows for the formation of multiple products from simple starting materials, showcasing the versatility of this compound in synthetic chemistry .

Reaction ConditionsYield (%)
Reflux with HCl26
Temperature: 50°C

Anticholinesterase Activity

A series of studies have evaluated the anticholinesterase activity of furo[3,2-b]pyridine derivatives. One study reported an IC50 value of 7.6 µM against acetylcholinesterase, indicating significant potential for treating neurodegenerative diseases such as Alzheimer's .

Synthesis of Novel Compounds

Another investigation focused on synthesizing novel hydrazono derivatives from this compound. The resulting compounds exhibited varied biological activities and were analyzed for their effectiveness against different enzyme targets .

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s unique structure allows it to form strong interactions with target proteins, thereby modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, synthesis, and applications of Furo[3,2-b]pyridine-3-carbaldehyde can be contextualized by comparing it to related fused heterocycles. Below is a detailed analysis:

Structural and Reactivity Comparisons

Table 1: Key Properties of this compound and Analogues
Compound Name Fusion Position Aldehyde Position Reactivity Highlights Applications References
This compound [3,2-b] 3 High electrophilicity at aldehyde; efficient microwave-assisted condensations (70–85% yield) Pharmaceutical intermediates, organic synthesis
Furo[2,3-b]pyrrole-2-carbaldehyde [2,3-b] 2 Moderate reactivity under classical conditions; microwave reduces reaction time by 50% Synthesis of pyrrole-based heterocycles
Furo[2,3-c]pyridine derivatives [2,3-c] Varies Anticancer activity (IC₅₀: 2–10 μM); fluorescence properties (λₑₘ: 450–500 nm) Medicinal chemistry, optoelectronics

Key Differences and Implications

Fusion Position and Electronic Effects: The [3,2-b] fusion in the target compound places the aldehyde group in a position that enhances electrophilicity due to conjugation with the pyridine nitrogen. In contrast, Furo[2,3-c]pyridine derivatives exhibit varied substituent effects, with their bioactivity linked to electron-donating groups (e.g., amino or ethoxy) . Furo[2,3-b]pyrrole-2-carbaldehyde, though structurally similar, lacks the pyridine ring’s aromatic nitrogen, reducing its stability in acidic conditions compared to pyridine-based analogues .

Synthetic Efficiency: Microwave irradiation significantly accelerates condensation reactions for this compound derivatives (e.g., with thiazolidinones), achieving yields comparable to classical methods but in 1–2 hours instead of 6–8 hours . This advantage is less pronounced in pyrrole-based analogues due to their lower thermal stability.

Biological and Functional Applications :

  • While Furo[2,3-c]pyridine derivatives demonstrate anticancer and fluorescence properties , the target compound’s applications are more oriented toward synthetic intermediates. Its aldehyde group facilitates the formation of Schiff bases or heterocyclic scaffolds, critical in drug discovery .

Biological Activity

Furo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound features a unique fused ring system that contributes to its electronic properties and biological activity. The compound serves as a scaffold for synthesizing various bioactive molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of cdc-like kinases (CLKs) and modulates the Hedgehog signaling pathway by binding to the active sites of these enzymes, thereby blocking their activity .
  • Cytotoxic Activity : The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

3.1 Anticancer Activity

Furo[3,2-b]pyridine derivatives have been evaluated for their anticancer properties. A study reported that specific derivatives exhibited notable cytotoxicity against KYSE70 and KYSE150 cancer cell lines:

CompoundCell LineConcentration (μg/mL)Cytotoxicity
3bKYSE7040Significant
3eKYSE15040Measurable
4cKYSE15040Measurable

These findings suggest that modifications to the furo[3,2-b]pyridine structure can enhance anticancer efficacy .

3.2 Antiviral Activity

Research has indicated that furo[3,2-b]pyridine derivatives possess antiviral properties. They have been tested against viruses such as hepatitis B and C, showing promising results in inhibiting viral replication .

Case Study 1: Selective Kinase Inhibitors

In a study focused on developing selective inhibitors for CLKs, researchers synthesized a series of furo[3,2-b]pyridine derivatives. The optimized compounds displayed sub-micromolar activity against CLKs and effectively modulated the Hedgehog pathway, highlighting their potential in treating cancer and developmental disorders .

Case Study 2: Antitumor Activity Evaluation

A comprehensive evaluation of novel furan pyridine derivatives demonstrated significant anti-tumor activities. The study utilized the MTT assay to assess cytotoxicity across various concentrations, confirming the effectiveness of these compounds against targeted cancer cell lines .

5. Conclusion

This compound is a promising compound in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and viral infections. Ongoing research into its mechanisms of action and structural modifications may lead to the development of new therapeutic agents.

Q & A

Q. Critical Factors :

  • Temperature : Higher temperatures (80–120°C) accelerate cyclization but may degrade sensitive aldehyde groups.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

How does microwave irradiation improve the synthesis of this compound derivatives?

Advanced Reaction Optimization
Microwave-assisted synthesis significantly reduces reaction times while maintaining yields comparable to classical methods. For example:

  • Case Study : Methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylate derivatives were synthesized in 30–60 minutes under microwave irradiation (100–150°C) vs. 12–24 hours conventionally .
  • Mechanistic Insight : Microwave energy enhances molecular dipole rotation, promoting faster activation of intermediates.

Q. Data Comparison :

MethodTime (h)Yield (%)Byproduct Formation
Conventional heating12–2470–85Moderate
Microwave irradiation0.5–175–82Minimal

Microwave protocols are particularly advantageous for aldehyde-containing intermediates, minimizing oxidative degradation .

What electrocatalytic strategies enable sustainable synthesis of furo[3,2-b]pyridine derivatives?

Green Chemistry Approach
Electrocatalytic multicomponent reactions offer a column chromatography-free route under ambient conditions. A representative protocol includes:

  • Reactants : Aldehydes, barbituric acid derivatives, and 4-hydroxy-6-methyl-2H-pyran-2-one.
  • Conditions : Constant current (50 mA/cm²), room temperature, and ethanol/water solvent system.
  • Outcome : Spiro[furo[3,2-b]pyran-2,5′-pyrimidine] scaffolds are obtained in 73–82% yield with high regioselectivity .

Q. Advantages :

  • Reduced waste : Eliminates purification steps via precipitation.
  • Scalability : Demonstrated for gram-scale synthesis.

How do structural modifications of this compound affect its bioactivity?

Structure-Activity Relationship (SAR)
The aldehyde group and fused heterocyclic core are critical for bioactivity. Key findings include:

  • Anticancer activity : Derivatives with electron-withdrawing substituents (e.g., nitro groups) show IC₅₀ values as low as 6.25 µM against triple-negative breast cancer (MDA-MB-231) .
  • Kinase inhibition : The scaffold selectively inhibits cdc-like kinases (CLKs), disrupting the Hedgehog signaling pathway in cancer cells .

Q. SAR Table :

Substituent PositionFunctional GroupBiological Activity (IC₅₀)
C-3-CHOCLK inhibition (0.8 µM)
C-5-OCH₃Antiproliferative (15 µM)
C-7-NO₂Anticancer (6.25 µM)

How can computational modeling guide the design of this compound derivatives?

Advanced Computational Strategies
Density functional theory (DFT) and molecular docking are used to predict reactivity and target binding:

  • DFT Applications :
    • Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic reactivity of the aldehyde group.
    • Predicts regioselectivity in cyclization reactions (e.g., favoring C-3 aldehyde formation over C-2 isomers) .
  • Docking Studies :
    • Identifies binding interactions with CLK1 (PDB: 4ZWH), highlighting hydrogen bonding between the aldehyde and Lys234 residue .

Case Study : Virtual screening of 50 derivatives identified three candidates with improved binding affinity (>2-fold vs. parent compound).

What analytical techniques resolve contradictions in reported reaction outcomes for this compound?

Data Contradiction Analysis
Discrepancies in yields or regioselectivity often arise from subtle differences in experimental conditions. For example:

  • Contradiction : One study reported 85% yield using Cs₂CO₃, while another achieved 70% with KOH .
  • Resolution :
    • Base strength : Cs₂CO₃ (stronger base) deprotonates intermediates more effectively, accelerating cyclization.
    • Solvent choice : Use of DMSO vs. DMF alters transition-state stabilization.

Recommendation : Conduct control experiments varying base/solvent combinations and monitor intermediates via in-situ FTIR.

What safety protocols are essential when handling this compound?

Q. Basic Safety Considerations

  • Hazards : Causes severe eye irritation (GHS Category 1) and skin sensitization (GHS Category 1B) .
  • Mitigation :
    • Use fume hoods and PPE (nitrile gloves, safety goggles).
    • Store at 2–8°C in airtight containers to prevent aldehyde oxidation.

Q. Emergency Response :

  • Eye exposure : Irrigate with water for ≥15 minutes (pH 7.4 buffer preferred).
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .

How does the fused ring system influence the compound’s spectroscopic properties?

Advanced Characterization Techniques
The fused furopyridine core induces distinct NMR and UV-Vis signatures:

  • ¹H NMR :
    • Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.
    • Aromatic protons show coupling patterns (J = 2–3 Hz) due to restricted rotation .
  • UV-Vis : λmax at 270–290 nm (π→π* transitions) and 320–340 nm (n→π* transitions).

X-ray Crystallography : Confirms planar geometry with bond angles (e.g., C(2)-C(1)-C(8) = 133.34°) and interatomic distances (C=O: 1.21 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.